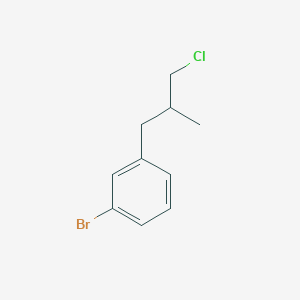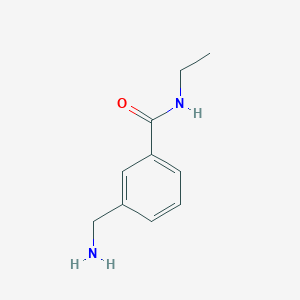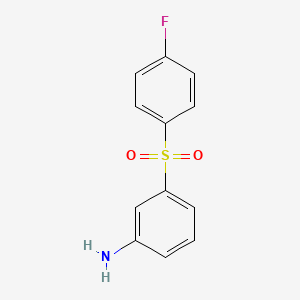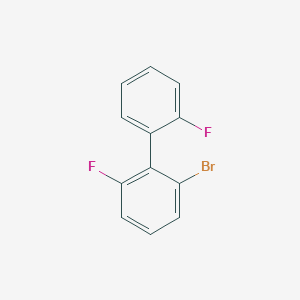
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene is an organic compound with the molecular formula C12H7BrF2. This compound is part of the halogenated benzene family, characterized by the presence of bromine and fluorine atoms attached to a benzene ring. The unique arrangement of these halogens imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzene ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-fluoro-2-(2-fluorophenyl)benzene.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include partially or fully hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms enhances the compound’s reactivity towards nucleophiles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Fluoro-2-bromobenzene
Comparison: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and physical properties. Compared to its analogs, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C12H7BrF2 |
|---|---|
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-5-3-7-11(15)12(9)8-4-1-2-6-10(8)14/h1-7H |
Clé InChI |
TUGWYKZGCNJBBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)
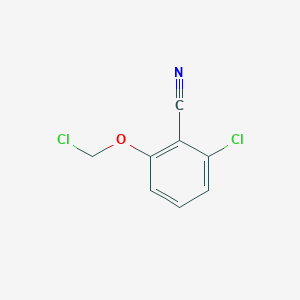


![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)



![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)

